Coumarin 343
Overview
Description
Synthesis Analysis
The synthesis of Coumarin 343 derivatives involves classical methodologies such as the Pechmann reaction or Knoevenagel condensation, as well as novel pathways. For instance, π-expanded coumarins have been synthesized, broadening the scope of coumarin-based compounds. These methods have enabled the modulation of absorption properties, stretching the spectrum from UV to visible light, and have been instrumental in producing derivatives that emit orange light, indicating a strong intramolecular charge-transfer character (Tasior et al., 2015). Additionally, new coumarins have been synthesized and characterized, revealing insights into their molecular orbitals and spatial characteristics through Density Functional Theory calculations (Al-Amiery et al., 2016).
Molecular Structure Analysis
The molecular structure of Coumarin 343 has been established through X-ray diffraction analysis, compared with optimized parameters by DFT calculations. This structural analysis has provided a foundation for understanding the relationship between the compound's structure and its optical properties (Stefanou et al., 2011). Furthermore, theoretical studies on the absorption, emission, and resonance Raman spectra of Coumarin 343 isomers have offered detailed insights into the structural and spectral properties, highlighting the impact of different hydrogen placements in the carboxylic group of C343 conformations on the ground-state energies (Wu et al., 2012).
Chemical Reactions and Properties
Research has focused on the development of new protocols for accessing the heterocyclic moiety of coumarins, with transition-metal-catalyzed reactions being particularly attractive for their mild conditions. These methodologies have paved the way for synthesizing a wide range of functionalized coumarins used in pharmaceuticals, agrochemicals, and materials (Sharma & Katiyar, 2016).
Physical Properties Analysis
The photophysical properties of Coumarin 343 derivatives have been thoroughly investigated, showing that these compounds exhibit strong greenish-yellow fluorescence, which can be modulated by structural changes and solvent characteristics. This aspect is crucial for applications in fluorescent probes and microscopy (Tasior et al., 2014).
Chemical Properties Analysis
Coumarin 343 and its derivatives demonstrate a range of chemical properties, including significant antioxidant activities. These properties are attributed to their unique molecular structures, which have been elucidated through comprehensive synthetic and computational studies (Kadhum et al., 2011).
Scientific Research Applications
Overview of Coumarin Scaffold
Coumarin is recognized for its versatility in scientific research due to its broad-ranging biological activities. This natural compound is found in many plants, fungi, and bacteria, and has garnered interest for its ability to interact with various enzymes and receptors. Its simple structure allows for easy synthesis and modification, leading to potential applications in medicinal chemistry, agrochemicals, cosmetics, and fragrances. The coumarin nucleus's flexibility in design and synthesis opens doors for new compound development and disease treatment research (Annunziata et al., 2020).
Binding Mechanisms with Human Serum Albumin
The study of coumarin derivatives' binding with human serum albumin (HSA) is significant, as it aids in understanding how these compounds interact within the human body. The research involving fluorescence spectroscopy, circular dichroism spectroscopy, and molecular docking has provided insights into the binding constants and free energy associated with these interactions. This knowledge is crucial for designing new coumarin derivatives as therapeutic agents (Garg et al., 2013).
Applications in Medicinal Chemistry
Coumarin's ability to form noncovalent interactions with enzymes and receptors has led to its application in treating various diseases. It has shown effectiveness as an anticoagulant, anticancer, antioxidant, antiviral, and anti-diabetic agent. Coumarins are also used as fluorescent sensors in biological systems, highlighting their versatility in both treatment and diagnosis of diseases (Pereira et al., 2018).
Coumarin Hybrids as Therapeutic Agents
Research on coumarin hybrids, which are designed through molecular hybridization, has shown them to exhibit multiple pharmacological activities. These hybrids are potential candidates for treating multifactorial diseases like cancer, Alzheimer's, and cardiovascular diseases. The development of these compounds is a significant step forward in medicinal chemistry (Sandhu et al., 2014).
Anti-inflammatory Properties
Coumarins have been extensively studied for their anti-inflammatory properties. Both in vitro and in vivo models have shown that coumarins can inhibit cytokines, oxidative stress, and other inflammatory markers. This suggests that coumarins could be effective in developing new anti-inflammatory drugs (Mello & Fröde, 2018).
Molecular Origins in Dye Aggregation
Specific to Coumarin 343, its optoelectronic properties are significantly influenced by solvent effects. Research using density functional theory and UV-vis absorption spectroscopy has investigated these effects on its molecular geometry and absorption wavelengths. Understanding these properties is crucial for applications in lasers and dye-sensitized solar cells (Liu et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)12-8-10-7-9-3-1-5-17-6-2-4-11(13(9)17)14(10)21-16(12)20/h7-8H,1-6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDCNGXPPGQERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069051 | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 343 | |
CAS RN |
55804-65-4 | |
Record name | Coumarin 343 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55804-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin 343 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COUMARIN 343 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GE3Q7LWR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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